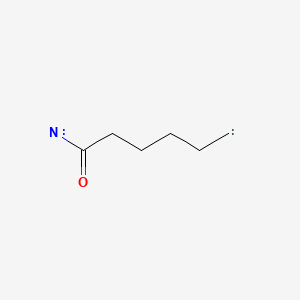
1H-ピラゾール-4-アミン塩酸塩
概要
説明
1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN3 . It is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
Pyrazole derivatives are synthesized using a variety of methods, and they have been reported to possess almost all types of pharmacological activities . The synthesis of pyrazole derivatives has attracted the attention of many researchers due to their diverse applications in different fields such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring bound to a hydrochloride group . The molecular weight of this compound is 119.55 g/mol .
Chemical Reactions Analysis
Pyrazole derivatives, including 1H-pyrazol-4-amine hydrochloride, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Physical And Chemical Properties Analysis
1H-pyrazol-4-amine hydrochloride has a molecular weight of 119.55 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
科学的研究の応用
生物活性化合物の合成
1H-ピラゾール-4-アミン塩酸塩: は、様々な生物活性化合物の合成における前駆体として役立ちます。より大きな分子への組み込みにより、顕著な生物活性を有する物質を生み出すことができます。 例えば、ピラゾール誘導体は、その多様な生物活性により、潜在的な治療薬として特定されています .
農薬への応用
ピラゾール環は、農薬における一般的なモチーフです。1H-ピラゾール-4-アミン塩酸塩は、殺虫剤や除草剤の作成に使用できます。 その誘導体は、殺虫剤および殺菌剤の特性を示すことが知られており、作物保護戦略において貴重です .
材料科学
材料科学では、1H-ピラゾール-4-アミン塩酸塩誘導体は、ユニークな特性を持つ新しい材料を開発するために使用できます。 これらの材料は、電子工学、フォトニクス、および高度な複合材料の構成要素としての用途があります .
配位化学
1H-ピラゾール-4-アミン塩酸塩: は、配位化学において配位子として作用し、様々な金属と錯体を形成します。 これらの錯体は、その触媒特性と工業プロセスにおける潜在的な用途について研究されています .
有機金属化学
有機金属化学では、1H-ピラゾール-4-アミン塩酸塩は、有機金属化合物を合成するために使用されます。 これらの化合物は、触媒において極めて重要であり、有機合成および工業化学における用途があります .
光物理的特性
1H-ピラゾール-4-アミン塩酸塩から誘導されたものも含め、ピラゾール誘導体は、優れた光物理的特性を示します。 それらは、有機発光ダイオード(OLED)や太陽電池などの光電子デバイスでの用途が検討されています .
作用機序
Target of Action
1H-pyrazol-4-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, a molecular docking study conducted on a pyrazole derivative justified its better antileishmanial activity .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, a pyrazole derivative displayed superior antipromastigote activity that was more active than the standard drugs .
Safety and Hazards
将来の方向性
Given the diverse applications and biological activities of pyrazole derivatives, there is ongoing research interest in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of more efficient synthesis methods and the exploration of their potential uses in various fields .
生化学分析
Biochemical Properties
1H-pyrazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38MAPK and COX, which are involved in inflammatory responses and other cellular processes . The compound’s interaction with these enzymes typically involves binding to their active sites, thereby inhibiting their activity and modulating the biochemical pathways they regulate.
Cellular Effects
1H-pyrazol-4-amine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38MAPK can lead to altered gene expression profiles, impacting cellular responses to stress and inflammation . Additionally, the compound’s effects on COX enzymes can modulate the production of prostaglandins, which are key mediators of inflammation.
Molecular Mechanism
The molecular mechanism of 1H-pyrazol-4-amine hydrochloride involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes like p38MAPK and COX, the compound inhibits their activity, leading to downstream effects on gene expression and cellular signaling pathways . This inhibition can result in reduced inflammatory responses and altered cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazol-4-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 1H-pyrazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical modulation.
Metabolic Pathways
1H-pyrazol-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its inhibition of COX enzymes can affect the synthesis of prostaglandins, thereby altering metabolic pathways related to inflammation and cellular signaling.
Transport and Distribution
Within cells and tissues, 1H-pyrazol-4-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 1H-pyrazol-4-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended targets, such as the active sites of enzymes, to effectively modulate biochemical pathways.
特性
IUPAC Name |
1H-pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSLIPVDTVHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195820 | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-28-6 | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)








![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)

